molecular formula C8H19ClN2O2S B1407339 N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride CAS No. 1992995-46-6

N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride

Cat. No.: B1407339
CAS No.: 1992995-46-6
M. Wt: 242.77 g/mol
InChI Key: VYMOLVBSAARXIU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Scientific Research Applications

N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups. One common method includes the reaction of N,N-dimethylpiperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide
  • N-Methyl-1-piperidin-3-ylmethanesulfonamide
  • 1-Piperidin-3-ylmethanesulfonamide

Uniqueness

N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. These properties make it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)7-8-4-3-5-9-6-8;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMOLVBSAARXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
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N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
Reactant of Route 3
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
Reactant of Route 4
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
Reactant of Route 5
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride
Reactant of Route 6
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide hydrochloride

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